molecular formula C14H20FN3O B5499159 2-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide

2-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide

Cat. No. B5499159
M. Wt: 265.33 g/mol
InChI Key: YHGCFFRKDOFTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide, also known as EFPA, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug development. EFPA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system.

Scientific Research Applications

2-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has been extensively studied for its potential applications in drug development. As a FAAH inhibitor, this compound has been shown to increase the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, and anxiolytic effects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, this compound has been studied for its anti-tumor properties and has shown promising results in preclinical studies.

Mechanism of Action

2-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide acts as a competitive inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a variety of physiological effects. Endocannabinoids interact with cannabinoid receptors in the body, which are involved in pain sensation, inflammation, and mood regulation. This compound has been shown to increase the levels of anandamide in the brain, leading to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anxiolytic effects in animal models of anxiety. Additionally, this compound has been shown to have anti-tumor properties in vitro and in vivo.

Advantages and Limitations for Lab Experiments

2-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the endocannabinoid system. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, this compound has some limitations, including its relatively short half-life and potential off-target effects.

Future Directions

2-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide has shown promising results in preclinical studies and has the potential for use in drug development. Future research should focus on optimizing the pharmacokinetic properties of this compound and investigating its potential use in the treatment of neurological disorders and cancer. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Overall, this compound represents a promising avenue for drug development and further research is warranted.

Synthesis Methods

2-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-fluoroaniline with ethyl chloroacetate to form the intermediate ethyl 2-fluoro-phenylacetate. This intermediate is then reacted with piperazine and sodium hydride to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O/c1-2-17-7-9-18(10-8-17)11-14(19)16-13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGCFFRKDOFTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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